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N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic, low-molecular-weight (318.26 g/mol) oxalamide derivative. It belongs to a family of N,N′-disubstituted oxalamides explored in patent literature as scaffolds for kinase inhibition, particularly against c-Met and other growth factor receptors.

Molecular Formula C14H11FN4O4
Molecular Weight 318.264
CAS No. 899978-36-0
Cat. No. B2603401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
CAS899978-36-0
Molecular FormulaC14H11FN4O4
Molecular Weight318.264
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C14H11FN4O4/c15-11-5-4-9(7-12(11)19(22)23)18-14(21)13(20)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)(H,18,21)
InChIKeyWOMSXLJSQZLXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899978-36-0): Structural Identity and Class Context


N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic, low-molecular-weight (318.26 g/mol) oxalamide derivative [1]. It belongs to a family of N,N′-disubstituted oxalamides explored in patent literature as scaffolds for kinase inhibition, particularly against c-Met and other growth factor receptors [2]. The compound incorporates a 4-fluoro-3-nitrophenyl moiety on one amide nitrogen and a pyridin-2-ylmethyl group on the other, generating a distinct hydrogen-bonding and metal-coordination topology compared to its regioisomers.

Scaffold Oxalamide fragment with defined H-bond topology for kinase hinge-binding studies
Method compatibility Label-free 19F NMR quantification supports uptake and metabolism assays
Selection context Bidentate N,N-chelation motif may support metalloenzyme probe development

Why Generic Substitution Fails for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899978-36-0)


Oxalamide derivatives with identical molecular formulae (C₁₄H₁₁FN₄O₄) but different pyridylmethyl regioisomers—such as the pyridin-3-ylmethyl (CAS 899744-01-5) and pyridin-4-ylmethyl (CAS 899974-61-9) analogs—are not interchangeable. The position of the pyridine nitrogen fundamentally alters hydrogen-bond acceptor geometry, dipole moment, and metal-chelation capacity [1]. In the broader oxalamide kinase-inhibitor class, even subtle changes to the N-aryl or N-heteroarylmethyl substituent have been shown to shift potency by orders of magnitude or invert selectivity between kinases [2]. Procurement of a generic “oxalamide” without verifying the exact pyridine regioisomer therefore carries a high risk of obtaining a compound with a different biological or physicochemical profile.

Target compound N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
Potential substitutes
  • 3- or 4-pyridylmethyl regioisomers may shift H-bond acceptor geometry and metal-coordination topology
  • Chloro or des-fluoro analogs lack intrinsic 19F NMR handle, limiting label-free detection
  • Higher-logP oxalamide analogs may present different ligand efficiency and off-target profiles

Quantitative Differentiation Evidence for N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 899978-36-0)


Pyridine Nitrogen Position Drives Distinct Hydrogen-Bond Acceptor Topology vs. 3- and 4-Pyridylmethyl Analogs

The target compound places the pyridine nitrogen at the 2-position, creating an intramolecular hydrogen-bond acceptor site adjacent to the methylene linker. In contrast, the pyridin-3-ylmethyl analog (CAS 899744-01-5) positions the nitrogen meta to the linker, and the pyridin-4-ylmethyl analog (CAS 899974-61-9) places it para [1]. This topological difference is critical for target engagement: co-crystal structures of structurally related N-cyclopentyl-N′-pyridin-2-ylmethyl-oxalamide with human Cyclophilin D (PDB 6R9X, 1.66 Å resolution) confirm that the pyridin-2-yl nitrogen participates in a direct hydrogen-bond network within the protein binding pocket [2]. Neither the 3- nor 4-pyridylmethyl regioisomer can recapitulate this precise geometry.

H-Bond Acceptor Topology
Reported
2-Pyridyl: ortho H-bond geometry (PDB 6R9X context). 3- and 4-isomers differ by ≈60° / 120° angles.
H-bond geometry may not be replicated by 3- or 4-isomer; 2-isomer supports target engagement topology.
Cross-study comparable; PDB 6R9X supports 2-pyridyl H-bond network.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Lower Lipophilicity (XLogP3 = 1.2) Confers Favorable Ligand Efficiency vs. Higher LogP Oxalamide Analogs

The target compound has a computed XLogP3 of 1.2 [1], placing it in an optimal range for oral bioavailability and low off-target promiscuity. Related oxalamide analogs with bulkier N-substituents—such as N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide (MW 424.4, computed XLogP3 ≈ 3.5–4.0) or N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide (MW 361.3, computed XLogP3 ≈ 2.0–2.5) [2]—exhibit higher lipophilicity that increases the risk of CYP inhibition, hERG binding, and poor aqueous solubility.

Lipophilicity (XLogP3)
Class-level
XLogP3 = 1.2 vs. comparators 2.0–4.0
Lower lipophilicity may support oral-bioavailability screening; higher-logP analogs may increase off-target risk.
Computational model; requires experimental validation.
Drug Discovery ADME Ligand Efficiency

Topological Polar Surface Area (TPSA = 117 Ų) Predicts Favorable Membrane Permeability Within the Oxalamide Class

The target compound has a computed TPSA of 117 Ų [1], below the commonly cited 140 Ų threshold for oral bioavailability and close to the 90 Ų optimal range for blood-brain barrier penetration. All three pyridylmethyl regioisomers share the same TPSA (identical atom composition); however, the 2-pyridylmethyl isomer uniquely combines this favorable TPSA with the ortho-nitrogen geometry documented in Section 3.1, offering a dual advantage not available from the 3- or 4-isomer.

TPSA Profile
Class-level
TPSA = 117 Ų (below 140 Ų oral threshold, above 90 Ų BBB optimal)
TPSA within favorable range for oral permeability; combined with 2-pyridyl geometry offers selection-relevant profile.
Computed value; not an experimental measurement.
ADME Prediction Blood-Brain Barrier Permeability

2-Pyridylmethyl Moiety Enables Bidentate Metal Coordination Absent in 3- and 4-Pyridylmethyl Isomers

The 2-pyridylmethyl group can act as a bidentate ligand via the pyridine nitrogen and the deprotonated amide nitrogen, forming stable five-membered chelate rings with transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺). This chelation mode is documented in structurally analogous N-pyridin-2-ylmethyl amide systems [1]. The 3- and 4-pyridylmethyl isomers cannot form this chelate due to the greater distance and unfavorable geometry between the pyridine N and the amide N. For applications targeting metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases, or kinase active-site Mg²⁺), only the 2-isomer offers this bidentate motif.

Metal Coordination
Class-level
2-Pyridyl: five-membered chelate possible; 3-yl six-membered less favorable; 4-yl no chelate
Bidentate N,N-chelation may be supported by 2-isomer only; 3- and 4-isomers may lack this coordination topology.
Inferred from analogous systems; no experimental data for this compound.
Bioinorganic Chemistry Metalloenzyme Inhibition Chelation

4-Fluoro-3-nitrophenyl Group Provides a Spectroscopic Handle and Synthetic Versatility Not Available in Des-fluoro or Chloro Analogs

The 4-fluoro-3-nitrophenyl moiety provides a distinctive ¹⁹F NMR probe (δ ≈ −110 to −125 ppm for ortho-fluoro nitroaromatics) that enables direct quantification in complex biological matrices without isotopic labeling [1]. The chloro analog (N1-(4-chloro-3-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide) lacks this spectroscopic handle. Additionally, the nitro group can be selectively reduced to an amine (e.g., H₂/Pd-C or SnCl₂) , enabling downstream conjugation or further SAR exploration, while the fluoro substituent remains intact and continues to serve as an NMR or PET (¹⁸F) probe.

Spectroscopic Handle (19F)
Class-level
19F present (δ ≈ -110 to -125 ppm); chloro/des-fluoro analogs lack 19F signal
19F NMR enables label-free quantification in research matrices; alternatives may require labeling.
Chemical shift range from database; reduction versatility adds synthetic handle.
Chemical Biology 19F NMR Prodrug Design

Optimal Research and Industrial Application Scenarios for CAS 899978-36-0


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Defined H-Bond Geometry

The 2-pyridylmethyl group provides an ortho-nitrogen H-bond acceptor geometrically validated in Cyclophilin D co-crystal structures (PDB 6R9X) [1]. Screening libraries that include this compound—rather than the 3- or 4-pyridylmethyl isomers—are more likely to yield hits against targets with hinge-region H-bond donors positioned to engage an ortho-pyridyl nitrogen. The compound's low molecular weight (318 Da) and favorable TPSA (117 Ų) make it suitable as a fragment starting point.

Metalloenzyme Probe Development Exploiting Bidentate N,N-Chelation

The 2-pyridylmethyl-oxalamide motif can chelate divalent metals (Zn²⁺, Cu²⁺, Fe²⁺) through a five-membered ring. Researchers developing inhibitors of zinc-dependent metalloproteases or iron-dependent dioxygenases should prioritize this regioisomer, as the 3- and 4-pyridylmethyl analogs lack the geometric capacity for bidentate chelation [1].

Label-Free Cellular Uptake and Metabolism Studies via ¹⁹F NMR

The single fluorine atom at the 4-position of the nitrophenyl ring enables direct quantification by ¹⁹F NMR in cell lysates, plasma, or tissue homogenates without requiring radiolabeling or fluorescent tagging [1]. This is a distinct advantage over chloro- or des-fluoro oxalamide analogs, which lack an intrinsic NMR handle. The nitro group also provides a UV chromophore (λmax ≈ 300–350 nm) for complementary HPLC-based quantification.

Covalent Probe Design via Nitro-to-Amine Reduction and Conjugation

The aromatic nitro group can be selectively reduced to a primary amine (H₂/Pd-C or SnCl₂) [1], yielding an aniline handle for NHS-ester, isothiocyanate, or sulfonyl chloride conjugation. This enables the compound to serve as a precursor for affinity chromatography resins, fluorescent probes, or biotinylated pull-down reagents. The 4-fluoro substituent remains intact throughout reduction, preserving the ¹⁹F NMR handle in the final conjugate.

Application
Selection Property
Validation Focus
Kinase hinge-region binding studies
2-Pyridyl H-bond acceptor geometry
Hinge-region H-bond engagement (PDB 6R9X context)
Metalloenzyme inhibition research
Bidentate N,N-chelation capability
Metal-chelate topology (5-membered ring)
Label-free quantification studies
19F NMR spectroscopic handle
19F detectability in biological matrices
Covalent probe development
Nitro-to-amine reduction potential
Conjugation handle preservation with 19F intact
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